![molecular formula C17H24N2 B2490651 N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine CAS No. 936074-67-8](/img/structure/B2490651.png)

N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

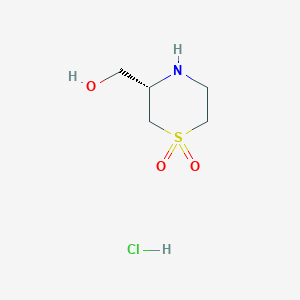

N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is a compound with the chemical formula C17H24N2. It is a derivative of adamantane, a molecule that can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine and similar compounds often involves reactions of N-(1-adamantyl)-2-chloroacet amide with nitrogen-containing nucleophiles . The reactions are typically carried out in sulfuric acid media . Other methods include the Ritter reaction and adamantylation of carboxylic acid amides .Molecular Structure Analysis

The molecular structure of N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is characterized by the presence of an adamantyl group, which is a fusion of three cyclohexane rings . The adamantyl group is known for its rigidity and virtually stress-free nature .Chemical Reactions Analysis

Adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, undergo a variety of chemical reactions. For instance, adamantyl chalcones can be prepared by condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a suitable condensing agent .Physical And Chemical Properties Analysis

Adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, are known for their unique structural, biological, and stimulus-responsive properties . They are typically white to off-white powders with poor solubility in water but good solubility in hydrocarbons .Aplicaciones Científicas De Investigación

Anti-Dengue Virus Activity

The compound has been used in the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors . The study focused on the synthesis of these hybrids for Anti-Dengue Virus Activity . The compound showed significant anti-DENV serotype 2 activity .

Antimicrobial Activity

The compound has been used in the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides . These derivatives have shown promising antimicrobial activity .

Anti-Proliferative Activity

The compound has also been used in the synthesis of 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates . These derivatives have shown anti-proliferative activities .

Synthesis of Thiosemicarbazones

The compound has been used in the reaction with various aromatic aldehydes to yield the corresponding thiosemicarbazones .

Synthesis of N-(adamantan-1-yl)carbothioamides

The compound has been used in the reaction with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides .

Antiviral Properties

Studies suggest that the compound may possess antiviral properties. One study demonstrated in vitro activity against Influenza A and B viruses.

Mecanismo De Acción

While the specific mechanism of action for N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine is not mentioned in the search results, similar compounds such as N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide are known to activate AMPK by binding to the γ subunit of the enzyme.

Safety and Hazards

Direcciones Futuras

The synthesis and study of adamantane derivatives, including N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine, continue to be a relevant area of research due to their potential biological activity . Future research may focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

Propiedades

IUPAC Name |

4-(1-adamantyl)-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2/c1-19-16-3-2-14(7-15(16)18)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLXUXMQPNFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Adamantan-1-yl)-N1-methylbenzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)